molecular formula C18H18N2O5S B2587785 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 946224-73-3

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2587785
CAS No.: 946224-73-3
M. Wt: 374.41
InChI Key: GTKOBJAPWLOFFO-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a combination of a tetrahydroquinoline ring and a benzodioxole moiety

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: Its derivatives may be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzodioxole: The final step involves coupling the methanesulfonylated tetrahydroquinoline with a benzodioxole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the benzodioxole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-oxo-4H-chromene-2-carboxamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

Uniqueness

What sets N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide apart is its combination of a tetrahydroquinoline ring with a benzodioxole moiety, which provides unique electronic and steric properties. This makes it a valuable compound for exploring new chemical spaces and potential therapeutic applications.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-26(22,23)20-8-2-3-12-4-6-14(10-15(12)20)19-18(21)13-5-7-16-17(9-13)25-11-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKOBJAPWLOFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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